Oral Bioavailability Contrasted with Non-Alkylated 1-Testosterone
M1T incorporates a 17α-methyl group that protects the 17β-hydroxyl from first-pass hepatic oxidation. In Hershberger assays, oral M1T administration (0.03–2 mg/kg/day) produced dose-dependent androgen receptor (AR) activation and modulation of IGF-I expression in gastrocnemius muscle, confirming systemic exposure [1]. In contrast, the non-alkylated analog 1-testosterone (Δ¹-DHT) exhibits negligible oral activity due to rapid hepatic clearance [2].
| Evidence Dimension | Oral systemic activity after gavage administration in orchiectomized rats |
|---|---|
| Target Compound Data | M1T: Dose-dependent modulation of prostate proliferation (PCNA) and gastrocnemius IGF-I/AR expression at 0.03–2 mg/kg/day p.o. [1] |
| Comparator Or Baseline | 1-Testosterone (Δ¹-DHT): No appreciable oral anabolic activity without 17α-alkylation [2] |
| Quantified Difference | Qualitative categorical difference: active vs. inactive via oral route |
| Conditions | Orchiectomized rat model; 12-day oral gavage; tissue molecular marker analysis [1]; pharmacokinetic principles of 17α-alkylation [2] |
Why This Matters
Procurement of M1T rather than 1-testosterone is mandatory for studies requiring oral dosing, as the latter lacks the structural prerequisite for oral bioavailability.
- [1] Parr MK, Blatt C, Zierau O, Hess C, Gütschow M, Fusshöller G, Opfermann G, Schänzer W, Diel P. Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism. Endocrinology. 2011;152(12):4718-4728. doi:10.1210/en.2011-1368 View Source
- [2] Fragkaki AG, Angelis YS, Tsantili-Kakoulidou A, Koupparis M, Georgakopoulos C. Statistical analysis of anabolic steroid profiles and classification of structurally similar compounds. J Steroid Biochem Mol Biol. 2009;115(1-2):44-61. doi:10.1016/j.jsbmb.2009.02.010 View Source
